3-Isopropylbenzo[c]isoxazole
Overview
Description
3-Isopropylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by the presence of an isopropyl group attached to the benzene ring fused with the isoxazole ring. Isoxazoles are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylbenzo[c]isoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-isopropylphenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired isoxazole. Another method involves the cycloaddition of nitrile oxides with alkynes, which can be catalyzed by copper (I) or ruthenium (II) complexes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials. The process may include the use of metal catalysts to enhance the reaction efficiency and yield. The choice of solvents, temperature, and reaction time are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylbenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of halogenated or other substituted isoxazoles.
Scientific Research Applications
3-Isopropylbenzo[c]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-Isopropylbenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar five-membered ring structure.
2,1-Benzisoxazole: A similar compound with the nitrogen and oxygen atoms in different positions.
3-Phenylbenzo[c]isoxazole: Another derivative with a phenyl group instead of an isopropyl group.
Uniqueness: 3-Isopropylbenzo[c]isoxazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other isoxazole derivatives .
Properties
IUPAC Name |
3-propan-2-yl-2,1-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(2)10-8-5-3-4-6-9(8)11-12-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFQKOHGNLHAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=CC=CC2=NO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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